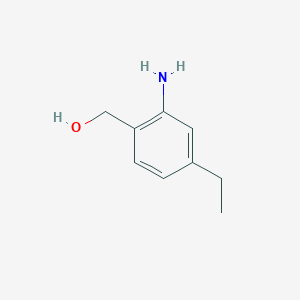
(2-Amino-4-ethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-ethylphenyl)methanol is an organic compound with the molecular formula C9H13NO It consists of a benzene ring substituted with an amino group at the 2-position, an ethyl group at the 4-position, and a hydroxymethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-ethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-4-ethylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions, with the nitro group being reduced to an amino group.
Another method involves the direct amination of 4-ethylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent. This method can be optimized by using various catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher reaction rates and yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-ethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a chloro group.
Major Products Formed
Oxidation: (2-Amino-4-ethylphenyl)carboxylic acid.
Reduction: (2-Amino-4-ethylphenyl)methane.
Substitution: (2-Chloro-4-ethylphenyl)methanol.
Aplicaciones Científicas De Investigación
(2-Amino-4-ethylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Amino-4-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydroxymethyl group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-4-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Amino-4-ethylphenol): Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
(2-Amino-4-ethylbenzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(2-Amino-4-ethylphenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The ethyl group at the 4-position also contributes to the compound’s distinct properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2-amino-4-ethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6,10H2,1H3 |
Clave InChI |
UETKOWDNPKVFJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


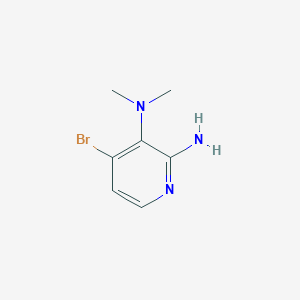

![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
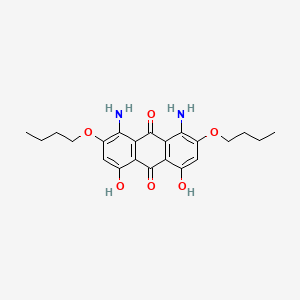
![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
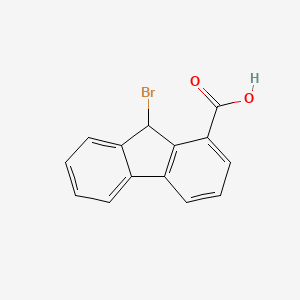
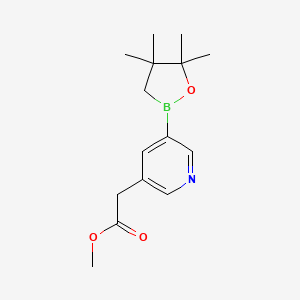
![(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1-oxohexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B15248634.png)
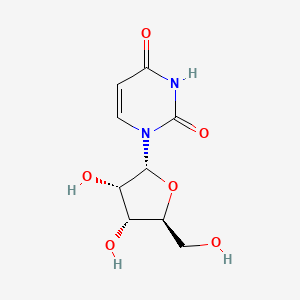
![5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B15248644.png)
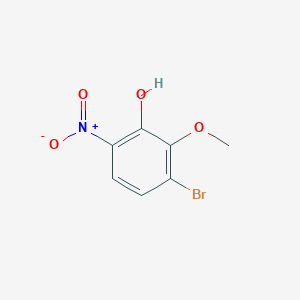
![(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15248657.png)
